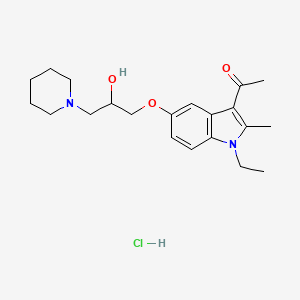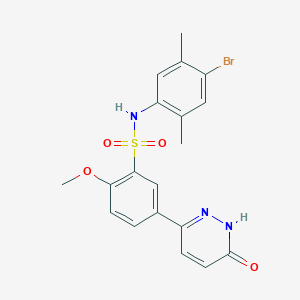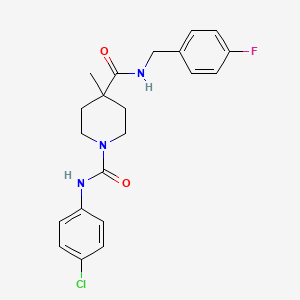![molecular formula C19H29ClN2O2 B1650554 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- CAS No. 1185194-72-2](/img/structure/B1650554.png)
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a cyclohexyloxypropan-2-ol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the 3-chlorophenyl group. The cyclohexyloxypropan-2-ol moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the cyclohexyloxypropan-2-ol moiety. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. .
Scientific Research Applications
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a serotonergic antagonist, binding to serotonin receptors and blocking their activation. This interaction can modulate neurotransmitter levels and influence various physiological processes .
Comparison with Similar Compounds
1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- can be compared with similar compounds, such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also features a piperazine ring with a 3-chlorophenyl group but differs in the presence of diphenylpropan-2-ol moiety.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar piperazine ring but with a 3-chloropropyl group instead of the cyclohexyloxypropan-2-ol moiety. The uniqueness of 1-Piperazineethanol, 4-(3-chlorophenyl)-alpha-[(cyclohexyloxy)methyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1185194-72-2 |
|---|---|
Molecular Formula |
C19H29ClN2O2 |
Molecular Weight |
352.9 |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyloxypropan-2-ol |
InChI |
InChI=1S/C19H29ClN2O2/c20-16-5-4-6-17(13-16)22-11-9-21(10-12-22)14-18(23)15-24-19-7-2-1-3-8-19/h4-6,13,18-19,23H,1-3,7-12,14-15H2 |
InChI Key |
CJNDXMOPGVAGFM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-5-[(dimethylamino)sulfonyl]-N-propyl-1H-indole-2-carboxamide](/img/structure/B1650472.png)


![5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B1650477.png)
![1-ethyl-2-(pyrrolidin-1-ylcarbonyl)chromeno[4,3-b]pyrrol-4(1H)-one](/img/structure/B1650480.png)
![N-(3,4-dimethylphenyl)-4-{[2-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}piperazine-1-carboxamide](/img/structure/B1650481.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-(dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7-yl]thio}acetamide](/img/structure/B1650483.png)
![N-{[1-(4-chlorobenzyl)piperidin-4-yl]methyl}-4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzamide](/img/structure/B1650484.png)
![N-(2-fluorobenzyl)-2-{2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetamide](/img/structure/B1650487.png)
![4-[4-(acetylamino)phenyl]-3-(3,5-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl acetate](/img/structure/B1650488.png)
![N-(3-acetylphenyl)-2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]acetamide](/img/structure/B1650491.png)
![5-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-3-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1650492.png)

![(4-{[(4-Ethylphenyl)sulfanyl]methyl}phenyl)[3-(2-isopropylphenoxy)-8-azabicyclo[3.2.1]oct-8-yl]methanone](/img/structure/B1650494.png)
